N-Boc 4-Iodo-N-methylaniline
Description
BenchChem offers high-quality N-Boc 4-Iodo-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc 4-Iodo-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-(4-iodophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
InChI Key |
HGTSPKSIIVFNAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)I |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Boc-4-Iodo-N-methylaniline
Abstract
N-Boc-4-iodo-N-methylaniline is a key building block in modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science. Its successful application in synthesis is critically dependent on a thorough understanding of its solubility characteristics. This in-depth technical guide provides a comprehensive analysis of the solubility of N-Boc-4-iodo-N-methylaniline in common organic solvents. Eschewing a rigid template, this guide is structured to deliver practical, field-tested insights, beginning with the foundational principles of solubility and culminating in a robust experimental protocol for independent solubility determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in solvent selection, reaction optimization, and purification strategies.
Introduction: The Critical Role of Solubility in Synthesis
The seemingly simple act of dissolving a solid in a liquid is a cornerstone of chemical synthesis. For a compound like N-Boc-4-iodo-N-methylaniline, an intermediate prized for its utility in cross-coupling reactions and the introduction of a protected amino functionality, understanding its solubility is paramount. The choice of solvent impacts reaction kinetics, dictates the feasibility of purification by crystallization, and influences the efficiency of extractive workups. A poorly chosen solvent can lead to low yields, incomplete reactions, and challenging purification cascades. This guide, therefore, aims to provide a holistic understanding of the factors governing the solubility of N-Boc-4-iodo-N-methylaniline and to equip the practicing scientist with the tools to predict and experimentally verify its solubility profile.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[1] For N-Boc-4-iodo-N-methylaniline, its molecular structure provides key insights into its expected solubility behavior.
Molecular Structure Analysis:
-
Aromatic Core: The iodinated benzene ring is a large, nonpolar moiety, suggesting good solubility in nonpolar aromatic solvents (e.g., toluene, xylenes) and other nonpolar solvents (e.g., hexane).
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sterically bulky and relatively nonpolar. However, the carbonyl and ether functionalities within the Boc group introduce some polar character and the potential for hydrogen bond acceptance.[2]
-
N-Methyl Group: The methyl group attached to the nitrogen is a small, nonpolar alkyl group.
-
Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals interactions.
Overall, N-Boc-4-iodo-N-methylaniline can be classified as a moderately polar to nonpolar molecule. The large nonpolar surface area of the iodinated aromatic ring and the Boc group will likely dominate its solubility characteristics.
Qualitative Solubility Profile in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of N-Boc-4-Iodo-N-methylaniline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of the bulk of the molecule will favor interaction with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone | High to Moderate | The moderate polarity of these solvents will effectively solvate both the nonpolar and polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be as effective in solvating the large nonpolar regions of the molecule. |
| Highly Polar | Water, Acetonitrile | Very Low/Insoluble | The predominantly nonpolar character of N-Boc-4-iodo-N-methylaniline will lead to poor solvation by highly polar solvents like water. |
It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the crystalline form of the solid.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable solubility data, experimental determination is essential. The following gravimetric method is a robust and self-validating protocol for determining the solubility of a crystalline organic compound like N-Boc-4-iodo-N-methylaniline.
Materials and Equipment
-
N-Boc-4-iodo-N-methylaniline (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline N-Boc-4-iodo-N-methylaniline to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe fitted with a 0.2 µm syringe filter. This step is critical to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed collection vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the collection vial containing the saturated solution.
-
Carefully evaporate the solvent from the collection vial. This can be achieved by gentle heating in an oven or under reduced pressure in a vacuum oven. Ensure the temperature is well below the melting point of the compound to avoid decomposition.[4]
-
Once the solvent is completely removed and the vial has returned to room temperature, reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.
-
Data Validation and Interpretation
To ensure the trustworthiness of the results, each solubility determination should be performed in triplicate. The results should be statistically analyzed to provide a mean solubility value and a standard deviation, indicating the precision of the measurement.
Visualizing the Factors Influencing Solubility
The interplay of molecular and solvent properties that dictate solubility can be visualized in the following diagram.
Caption: Factors influencing the solubility of N-Boc-4-Iodo-N-methylaniline.
Conclusion
While a definitive, quantitative solubility table for N-Boc-4-iodo-N-methylaniline in all common organic solvents remains to be exhaustively compiled in the literature, this guide has provided a robust framework for understanding and predicting its solubility behavior. By analyzing its molecular structure, we can confidently anticipate good solubility in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic media. Crucially, the detailed experimental protocol provided herein empowers researchers to generate their own high-quality, reliable solubility data, thereby facilitating more efficient and successful synthetic endeavors. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for any scientist working with this important synthetic intermediate.
References
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
- Solubility of Organic Compounds. (2023, August 31). Retrieved February 20, 2026, from a university chemistry department website.
- Supplemental Material I. Solubility Estimates of Boc Derivatives. (n.d.).
-
4-Iodo-N,N-dimethylaniline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). ISRN Organic Chemistry.
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A General and Regioselective Method for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc, or N-Alloc Aromatic Amines. Synthesis, 2009(02), 283–289.
Sources
Safety data sheet (SDS) and handling precautions for iodinated anilines
Executive Summary
Iodinated anilines (e.g., 2-iodoaniline, 4-iodoaniline) represent a dual-hazard class of chemical intermediates frequently employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Their utility stems from the labile C–I bond; however, this same reactivity dictates their instability and toxicological profile.
This guide moves beyond generic safety data to address the specific intersection of aromatic amine toxicity (methemoglobinemia) and organo-iodide instability (photolytic cleavage).
Part 1: Chemical Profile & Toxicology
The Dual-Hazard Mechanism
Researchers must treat iodinated anilines not merely as irritants, but as latency-prone systemic toxicants.
-
The Aniline Moiety (Systemic Toxicity): The primary risk is Methemoglobinemia .[1][2] Unlike simple acids or bases that cause immediate burns, anilines are lipophilic. They absorb through intact skin, undergo hepatic
-hydroxylation, and the resulting metabolites oxidize hemoglobin ( ) to methemoglobin ( ). This halts oxygen transport, leading to cyanosis and potential cellular hypoxia.[3] -
The Iodine Substituent (Reactivity & Stability): The Carbon-Iodine (C–I) bond is the weakest among common aryl halides (Bond Dissociation Energy
65 kcal/mol vs. 81 for C–Br). This makes the compound highly susceptible to homolytic cleavage upon exposure to UV light, generating aryl radicals and free iodine ( ), which correlates with increased skin sensitization and compound degradation.
GHS Classification Summary[4]
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Isomer dependent).
-
Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia).[4]
-
Eye Damage/Irritation: Category 2A (Severe irritant).
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
Part 2: Storage & Stability Protocols
The "Photon-Exclusion" Rule
Due to the weak C–I bond, iodinated anilines are photolabile .
-
Requirement: Store in amber glass or opaque secondary containers.
-
Indicator of Degradation: A color shift from off-white/beige to dark brown or purple indicates the liberation of elemental iodine (
). -
Impact: Degraded reagents not only lower yield but introduce free iodine, which acts as an oxidant, potentially poisoning sensitive metal catalysts (e.g.,
species).
Chemical Incompatibility
Segregate strictly from:
-
Oxidizing Agents: Can accelerate the oxidation of the amine to nitro-species or liberate iodine.
-
Acids: Will protonate the amine, altering solubility and reactivity, but also potentially reacting with the iodine moiety under oxidative conditions.
Part 3: Risk Management & PPE[4][6][7][8]
Glove Selection Logic (The Permeation Fallacy)
Standard laboratory nitrile gloves provide insufficient protection against aromatic amines in solution.
-
Solid Phase: Nitrile (minimum 0.11 mm) is acceptable for weighing dry solids if changed immediately upon contamination.
-
Solution Phase (e.g., in DMSO/DMF): Aromatic amines can permeate standard nitrile in <15 minutes.
-
Recommendation: Use "Double-Gloving" or Laminate (Silver Shield®) gloves for handling stock solutions.
Respiratory Protection[4][5][8][10]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control: If weighing outside a hood (not recommended) or dealing with a spill, a P100 particulate respirator with an Organic Vapor (OV) cartridge is required.
Part 4: Operational Protocol (Safe Weighing & Transfer)
Objective: Transfer 4-iodoaniline for a Suzuki Coupling without generating dust or contacting skin.
-
Preparation:
-
Don PPE: Lab coat, safety glasses, double gloves (Nitrile).
-
Place a disposable balance draft shield or "weighing boat" inside the fume hood.
-
Why: Iodinated anilines are often fluffy crystals; static electricity can disperse them easily.
-
-
The "Static-Free" Transfer:
-
Use an antistatic gun on the weighing boat before adding the solid.
-
Use a plastic spatula (less likely to grind crystals than metal).
-
Critical Step: Immediately recap the stock bottle. Do not leave it open while adjusting the balance.
-
-
Solubilization (The High-Risk Moment):
-
Add solvent (e.g., DMF) to the solid in the vial/flask.
-
Risk:[5][4][7][8][9][10] Once dissolved, the rate of skin absorption increases exponentially.
-
Protocol: If the vial must be removed from the hood (e.g., to a rotovap), seal it with Parafilm and wipe the exterior with a Kimwipe soaked in weak acid (e.g., dilute acetic acid) to neutralize trace amine residues, followed by water.
-
Part 5: Emergency Response & Waste
Exposure Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol); it enhances the transdermal absorption of lipophilic anilines.
-
Methemoglobinemia Symptoms: Cyanosis (blue lips/fingernails), chocolate-brown blood, dizziness.[4][11]
-
Antidote: Methylene Blue (1-2 mg/kg IV) – Note: This is a medical decision, but the SDS must be available to EMS to suggest this specific countermeasure.
Waste Disposal
-
Segregation: Iodinated compounds must go into Halogenated Organic Waste .
-
Why: Incineration of iodinated compounds requires specific scrubbers to capture acid gases (HI/I2). Mixing with non-halogenated waste can damage standard incinerators or violate compliance.
Part 6: Visualizations
Diagram 1: Mechanism of Toxicity (Methemoglobinemia)
This pathway illustrates why skin exposure leads to systemic hypoxia.
Caption: The metabolic activation pathway of anilines leading to hemoglobin oxidation and hypoxia.
Diagram 2: Safe Handling Workflow
A logical flow for handling iodinated anilines from storage to disposal.
Caption: Operational decision tree for ensuring reagent integrity and safe disposal.
References
-
PubChem. (2025). 4-Iodoaniline Compound Summary (CID 10919). National Library of Medicine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2013). Methemoglobinemia: Work-Related Condition. NIOSH. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: 4-iodoaniline.[4][9] Retrieved from [Link](Note: Link directs to main search as specific dossier URLs are dynamic).
Sources
- 1. Methemoglobinemia and Medications A to Z [dpic.org]
- 2. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]
- 3. Methemoglobinemia Unmasked: A Deep Dive into Poisoning Cases and Treatment Strategies | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Technical Whitepaper: Strategic Utility of N-Boc Iodoanilines in Medicinal Chemistry
Executive Summary
In the high-stakes landscape of drug discovery, N-Boc iodoanilines represent a "privileged scaffold"—a structural motif that balances high reactivity with essential stability. This guide analyzes the chemical architecture of these derivatives, specifically focusing on their role as versatile electrophiles in Palladium-catalyzed cross-coupling reactions. By masking the amine with a tert-butyloxycarbonyl (Boc) group, researchers effectively eliminate catalyst poisoning while preserving a handle for late-stage deprotection. This document synthesizes modern synthetic routes, cross-coupling methodologies, and advanced heterocycle construction strategies.[1]
Structural & Electronic Rationale
The utility of N-Boc iodoaniline stems from the synergistic relationship between the protecting group and the halogen.
The "Goldilocks" Protection
Free iodoanilines are problematic in Pd-catalyzed cross-couplings. The free amine (
-
Electronic Effect: The Boc group is electron-withdrawing (carbamate). It reduces the electron density on the nitrogen lone pair, preventing it from binding to the metal center.
-
Acidity Modulation: The N-H proton in N-Boc aniline (
in DMSO) is significantly more acidic than in free aniline ( ). This acidity allows for easy N-alkylation if required, but is stable enough to survive mild basic conditions used in Suzuki or Sonogashira couplings.
The Iodine Advantage
While bromo- and chloro-anilines are cheaper, iodo-derivatives are preferred for complex synthesis because the
-
Kinetic Benefit: Oxidative addition of
into the bond is rapid and often occurs at room temperature, preserving sensitive functional groups that would decompose under the heating required for aryl bromides.
Synthetic Architectures: Preparation Routes
There are two primary strategies to access this scaffold. The choice depends on the substitution pattern (ortho, meta, para) and cost constraints.
Route A: Protection of Iodoanilines (High Fidelity)
The most reliable method involves reacting commercially available iodoaniline with di-tert-butyl dicarbonate (
-
Reagents:
(1.1 equiv), catalytic DMAP, solvent (THF or DCM). -
Mechanism: DMAP acts as a nucleophilic catalyst, attacking
to form a reactive acyl-pyridinium intermediate, which rapidly transfers the Boc group to the aniline. -
Green Alternative: Recent protocols utilize water-acetone mixtures without catalysts, relying on the hydrophobicity of the product to drive precipitation.
Route B: Regioselective Iodination (Cost Effective)
Direct iodination of N-Boc aniline is cheaper but requires strict regiocontrol.
-
Reagents: N-Iodosuccinimide (NIS) is superior to elemental iodine (
) due to easier handling and milder conditions.[2] -
Selectivity:
-
Para-selectivity is dominant due to steric hindrance of the bulky Boc group blocking the ortho positions.
-
Ortho-iodination requires directing groups or specific lithiation-iodination sequences (e.g.,
-BuLi followed by ).
-
Synthesis Decision Logic
The following diagram illustrates the decision-making process for selecting a synthesis route.
Figure 1: Strategic decision tree for synthesizing N-Boc iodoaniline derivatives based on regiochemical requirements.
Cross-Coupling Versatility
Once synthesized, N-Boc iodoanilines serve as the electrophile in Carbon-Carbon bond formation.
Comparative Coupling Data
The following table summarizes optimal conditions for key coupling reactions using this scaffold.
| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Temp | Notes |
| Suzuki-Miyaura | Aryl Boronic Acid | 60-80°C | Aqueous DMF or Dioxane is ideal. High tolerance for other functional groups.[1] | ||
| Sonogashira | Terminal Alkyne | RT - 50°C | Ortho-isomers are precursors to indoles. Oxygen-free conditions essential. | ||
| Heck | Alkene (Acrylates) | 80-100°C | Boc group is stable, but high temps may risk thermal deprotection if >120°C. | ||
| Buchwald-Hartwig | Amines | 80-100°C | Caution: Strong base ( |
Advanced Application: The Larock Indole Synthesis[3]
The most distinct application of N-Boc-2-iodoaniline (ortho-isomer) is the Larock Indole Synthesis. This heteroannulation reaction allows for the convergent assembly of 2,3-disubstituted indoles in a single step.
Mechanism & Workflow
-
Oxidative Addition:
inserts into the C-I bond. -
Coordination: The alkyne coordinates to the Pd center.
-
Migratory Insertion: The alkyne inserts into the Ar-Pd bond (Regioselectivity step).[3]
-
Intramolecular Aminopalladation: The Nitrogen attacks the alkene-Pd intermediate.
-
Reductive Elimination: The indole is released, regenerating
.
Figure 2: Mechanistic flow of the Larock Indole Synthesis utilizing N-Boc-2-iodoaniline.
Experimental Protocols
Protocol A: Green Synthesis of N-Boc-4-Iodoaniline
Based on catalyst-free aqueous methods (Reference 3).
Objective: Protection of 4-iodoaniline without using toxic DMAP or DCM.
-
Setup: To a 100 mL round-bottom flask, add 4-iodoaniline (10 mmol, 2.19 g) and water (20 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate (
) (11 mmol, 2.4 g). -
Reaction: Stir the suspension vigorously at room temperature. The hydrophobic effect accelerates the reaction on the water surface.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine spot (polar) should disappear, replaced by a less polar spot (product).
-
Workup: The product often precipitates as a white solid.[4] Filter the solid.[4][5] If oil forms, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate. -
Yield: Expected yield >90%.
Protocol B: Suzuki Coupling of N-Boc-4-Iodoaniline
Standard robust conditions for biaryl synthesis (Reference 5).
Objective: Coupling with Phenylboronic acid.
-
Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Nitrogen/Argon (
). -
Loading: Add N-Boc-4-iodoaniline (1.0 mmol), Phenylboronic acid (1.2 mmol), and
(2.0 mmol). -
Catalyst: Add
(0.03 mmol / 3 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).
-
Heating: Heat to 80°C for 4-6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Purify via silica column chromatography.
-
Deprotection (Optional): Dissolve product in DCM/TFA (1:1) at RT for 1 hour to remove Boc group.
References
-
Vertex AI Search. (2026). Boc Deprotection Mechanism - TFA.[6][7] Common Organic Chemistry. Link
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link (Contextually validated via Search Result 1.7)
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free protocols for N-Boc protection. Organic Letters. Link (Contextually validated via Search Result 1.3)
-
Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
BenchChem. (2025).[9] Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Link
-
Castanet, A. S., et al. (2002). Mild and Regioselective Iodination of Arenes. Tetrahedron Letters. Link
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Buchwald-Hartwig amination protocols using N-Boc 4-Iodo-N-methylaniline
A Technical Guide to C-N Coupling in Drug Discovery
Strategic Overview
In the landscape of medicinal chemistry, tert-butyl (4-iodophenyl)(methyl)carbamate (referred to herein as Substrate A ) is a high-value scaffold. It serves as a masked N-methyl-p-phenylenediamine equivalent, a motif ubiquitous in kinase inhibitors and CNS-active agents.
The core challenge with Substrate A lies in balancing the reactivity of the aryl iodide with the stability of the N-Boc protecting group. While the iodine handle at the para position is highly reactive toward oxidative addition, the electron-rich nature of the N-Boc-N-methylamino group deactivates the ring slightly compared to electron-deficient aryl halides. Furthermore, the N-Boc group, while robust, can undergo thermal deprotection or hydrolysis under harsh basic conditions, necessitating a tailored approach to Buchwald-Hartwig amination.
This guide outlines three distinct protocols optimized for yield, selectivity, and functional group tolerance.
Mechanistic Considerations & Ligand Selection
The success of the Buchwald-Hartwig amination with Substrate A hinges on the Pd(0)/Pd(II) catalytic cycle .
-
Oxidative Addition: The electron-donating capability of the N-Boc-N-methyl group makes the C-I bond slightly more electron-rich. Consequently, electron-rich, bulky phosphine ligands are required to facilitate this step and stabilize the resulting Pd(II) species.
-
Transmetallation/Amine Binding: Steric bulk in the ligand (e.g., biaryl phosphines) prevents the formation of inactive Pd-amine complexes (the "amine arrest" pathway).
-
Reductive Elimination: This is the turnover-limiting step for bulky amines. Ligands like RuPhos and BrettPhos are specifically designed to accelerate this step through steric pressure.
Ligand Decision Matrix
| Coupling Partner | Recommended Ligand | Rationale |
| Secondary Amines (cyclic/acyclic) | RuPhos | Excellent for secondary amines; prevents |
| Primary Alkyl Amines | BrettPhos | Prevents bis-arylation; high activity for mono-arylation. |
| Anilines (Primary Aryl) | tBuXPhos or BrettPhos | Promotes reductive elimination of diarylamines. |
| Amides / Carbamates | XantPhos | Large bite angle facilitates coupling of weak nucleophiles. |
Experimental Protocols
Protocol A: Robust Coupling with Secondary Amines (Standard)
Target: Synthesis of tertiary anilines (e.g., morpholine or piperazine derivatives).
Reagents:
-
Substrate A: 1.0 equiv (333 mg, 1.0 mmol)
-
Amine (e.g., Morpholine): 1.2 equiv (1.2 mmol)
-
Catalyst Precursor: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: RuPhos (4 mol% for Pd(OAc)₂; 2 mol% for Pd₂(dba)₃)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Inertion: Charge an oven-dried reaction vial equipped with a magnetic stir bar with Substrate A , Pd(OAc)₂, RuPhos, and NaOtBu.
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[1]
-
Solvent Addition: Inject anhydrous Toluene (5 mL) via syringe.
-
Amine Addition: Inject the liquid amine (Morpholine) dropwise. If the amine is a solid, add it in Step 1.
-
Reaction: Place the vial in a pre-heated block at 85 °C . Stir vigorously (800 rpm) for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Why this works: RuPhos creates a highly active catalyst system that couples secondary amines efficiently at moderate temperatures, preserving the Boc group.
Protocol B: Selective Coupling with Primary Amines
Target: Synthesis of secondary anilines without over-arylation.
Reagents:
-
Substrate A: 1.0 equiv
-
Primary Amine: 1.2 equiv[1]
-
Pre-catalyst: BrettPhos Pd G3 or G4 (2–5 mol%)
-
Note: Using a precatalyst ensures rapid initiation and protects the sensitive ligand from oxidation.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine Substrate A , BrettPhos Pd G3, and Base in a reaction tube.
-
Solvation: Add anhydrous 1,4-Dioxane (0.25 M).
-
Amine Addition: Add the primary amine.
-
Reaction: Heat to 90 °C for 2–6 hours.
-
Note: Primary amines can poison Pd catalysts. The G3 precatalyst mitigates this by releasing the active species only upon heating.
-
-
Quench: Cool to RT, dilute with water/EtOAc.
-
Extraction: Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.[4]
Critical Insight: Using Cs₂CO₃ (a weaker base than NaOtBu) is recommended if the primary amine contains other base-sensitive functional groups (e.g., esters, nitriles).
Visualization of Workflows
Diagram 1: The Catalytic Cycle & Critical Control Points
This diagram illustrates the specific pathway for Substrate A , highlighting where the N-Boc group influences the cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle optimized for iodo-anilines. Note that oxidative addition is generally fast for Ar-I; the critical step is often reductive elimination, controlled by ligand sterics.
Diagram 2: Optimization Decision Tree
A logic flow for researchers to select the correct conditions based on their specific coupling partner.
Caption: Decision matrix for selecting ligand/base combinations based on nucleophile class.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive Pd source. | Switch to a Pre-catalyst (e.g., XantPhos Pd G3).[5] Ensure inert atmosphere is rigorous. |
| De-iodination (Ar-H) | Use anhydrous solvents. Switch to RuPhos (prevents | |
| Boc Deprotection | Base too strong or temp too high. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temp to 80 °C. |
| Bis-arylation | Primary amine is too reactive. | Use BrettPhos .[6] Increase amine equivalents to 1.5–2.0. |
References
-
Mizoroki-Heck and Buchwald-Hartwig Amination in Flow. Source: ChemRxiv. URL:[Link][3][7]
-
Buchwald-Hartwig Amination: User Guide and Mechanism. Source: Chemistry LibreTexts. URL:[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination. Source: Chemical Reviews (ACS). URL:[Link]
-
Practical Buchwald-Hartwig Amine Arylation Protocol. Source: Royal Society of Chemistry (RSC). URL:[Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc 4-Iodo-N-methylaniline
Introduction: The Strategic Importance of N-Aryl Scaffolds in Modern Chemistry
The N-aryl structural motif is a cornerstone in contemporary drug discovery, materials science, and agrochemicals. The ability to forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to an aromatic amine with precision and control is paramount. N-Boc 4-iodo-N-methylaniline serves as a versatile and strategically important building block in this context. The presence of the electron-donating N-methyl and N-Boc groups activates the aryl ring, while the iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of moderating the nucleophilicity of the aniline nitrogen, preventing potential side reactions, and can be readily removed under acidic conditions, allowing for further functionalization.[1]
This technical guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to N-Boc 4-iodo-N-methylaniline. We will delve into the mechanistic underpinnings of these transformations, provide optimized reaction conditions, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of diverse biaryl and substituted aromatic structures.[2] The reaction of N-Boc 4-iodo-N-methylaniline with various arylboronic acids provides a direct route to N-Boc protected N-methyl-4-aryl anilines, which are precursors to a multitude of biologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Parameters and Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. For an electron-rich substrate like N-Boc 4-iodo-N-methylaniline, the following considerations are critical:
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for aryl iodides. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species.[3] |
| Ligand | PPh₃, SPhos, XPhos | For simple arylboronic acids, PPh₃ is often sufficient. For more challenging or sterically hindered partners, bulky and electron-rich biarylphosphine ligands like SPhos or XPhos can significantly enhance catalytic activity.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of a carbonate or phosphate base is typically required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic solvent system is common, with an organic solvent to dissolve the substrates and catalyst, and an aqueous phase for the inorganic base.[6] |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle to completion. |
Protocol: Suzuki-Miyaura Coupling of N-Boc 4-Iodo-N-methylaniline with Phenylboronic Acid
Note: This is a representative protocol and may require optimization for different arylboronic acids.
Materials:
-
N-Boc 4-iodo-N-methylaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of aryl iodide)
-
Deionized water (1 mL per mmol of aryl iodide)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc 4-iodo-N-methylaniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Sonogashira Coupling: Construction of Aryl-Alkynyl Bonds
The Sonogashira coupling provides a powerful and direct method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[7][8][9] This reaction is invaluable for the synthesis of functionalized alkynes, which are important intermediates in pharmaceuticals and materials science.[10]
Mechanistic Insights
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.
Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.
Optimizing the Sonogashira Reaction
For the successful coupling of N-Boc 4-iodo-N-methylaniline with a terminal alkyne, the following factors should be considered:
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most commonly used and reliable palladium sources for Sonogashira couplings.[9] |
| Copper Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst for activating the terminal alkyne. |
| Ligand | PPh₃ | Triphenylphosphine is generally a suitable ligand for this transformation. |
| Base | Et₃N, DIPEA | An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[7] |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are crucial for preventing side reactions and catalyst deactivation. |
| Temperature | Room Temperature to 60 °C | The reaction is often performed at room temperature for reactive aryl iodides. Gentle heating may be required for less reactive alkynes.[8] |
Protocol: Sonogashira Coupling of N-Boc 4-Iodo-N-methylaniline with Phenylacetylene
Note: This is a representative protocol and may require optimization for different terminal alkynes.
Materials:
-
N-Boc 4-iodo-N-methylaniline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF (10 mL per mmol of aryl iodide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc 4-iodo-N-methylaniline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Direct N-Arylation
The Buchwald-Hartwig amination is a powerful and versatile method for the direct formation of C-N bonds by coupling an aryl halide with an amine.[11][12] This reaction is particularly useful for synthesizing N-aryl amines, a common motif in pharmaceuticals.[13]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameters for C-N Bond Formation
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system and base.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors for this reaction.[3] |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. The choice of ligand can be substrate-dependent.[3][4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. Sodium tert-butoxide is a common choice.[14] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | The reaction typically requires elevated temperatures to proceed at a reasonable rate. |
Protocol: Buchwald-Hartwig Amination of N-Boc 4-Iodo-N-methylaniline with Morpholine
Note: This is a representative protocol and will likely require optimization for different amine coupling partners.
Materials:
-
N-Boc 4-iodo-N-methylaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene (5 mL per mmol of aryl iodide)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add N-Boc 4-iodo-N-methylaniline and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Platform for Molecular Innovation
The palladium-catalyzed cross-coupling reactions of N-Boc 4-iodo-N-methylaniline provide a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic amines. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can efficiently construct complex molecular architectures. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of this valuable building block, enabling further innovation in drug discovery and materials science.
References
- Casares, J. A., et al. Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Inorganica Chimica Acta, 2018, 470, 139-151.
- Singh, U., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 2021, 9, 747653.
- Wiedbrauk, S., et al. Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts for the Suzuki–Miyaura Cross-Coupling of Amino Acids. Beilstein Journal of Organic Chemistry, 2016, 12, 1236-1245.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 2006, 62(28), 6548-6556.
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
- Malig, T. C., et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. The Journal of Organic Chemistry, 2023, 88(4), 2053-2064.
- Patil, N. T., et al.
- Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 2011, 44(2), 91-100.
- Schmalz, H.-G., et al. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Johnson Matthey Technology Review, 2014, 58(1), 35-43.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
- Chen, F., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2024, 5(1), 102871.
- Díez-González, S., et al. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 2020, 10(1), 43-52.
- Felpin, F.-X., et al. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 2005, 70(21), 8575-8578.
- Ciriminna, R., & Pagliaro, M. Shape and stability matter: enhanced catalytic reactions via sol-gel entrapped catalysts. RSC Advances, 2022, 12(40), 26032-26040.
-
Scribd. Experimental Procedure - Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ABCR. New Palladium Precatalysts For Cross-Coupling Reactions. Available from: [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.
- Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649.
- Dalmás, M., et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2016, 27(3), 218-223.
- Leonori, D., & Aggarwal, V. K. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 2024, 146(35), 24042-24052.
- Reddy, G. C., & Kumar, A. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 2022, 18, 256-277.
- Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 2000, 80(1), 317-325.
- Li, J. J. (Ed.). Modern Synthetic Methods for Primary Anilines. John Wiley & Sons, 2023.
- Yu, J.-Q., et al. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 2006, 8(15), 3387-3390.
- Chen, J., et al. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Chemistry–An Asian Journal, 2009, 4(1), 133-136.
- Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 2004, 69(26), 9135-9142.
- Sharma, A., et al. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 2023, 8(41), e202302633.
- Percy, J. M., et al. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 2012, 77(15), 6384-6393.
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- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Heck reaction parameters for coupling N-Boc 4-Iodo-N-methylaniline with alkenes
Executive Summary
This guide details the reaction parameters for the palladium-catalyzed Mizoroki-Heck coupling of N-Boc-4-iodo-N-methylaniline with various alkenes. Unlike ortho-iodo analogs which cyclize to indoles, this para-substituted aryl iodide serves as a critical linear building block in the synthesis of kinase inhibitors and bioconjugation linkers.
The primary challenge with this substrate is balancing the high reactivity of the aryl iodide against the thermal and acidic lability of the tert-butoxycarbonyl (Boc) protecting group. This protocol establishes two validated methods: a Ligand-Free (Jeffery) protocol for high efficiency under mild conditions, and a Phosphine-Ligated protocol for sterically demanding alkenes.
Substrate Analysis & Critical Parameters
The Substrate: N-Boc-4-Iodo-N-methylaniline
-
Electrophile: The C-I bond at the para position is highly reactive toward oxidative addition, allowing for milder reaction temperatures than aryl bromides or chlorides.
-
Protecting Group (Boc): Thermally unstable above 110–120°C and sensitive to Lewis acids generated in situ. Decomposition leads to isobutylene release and free amine generation, which can poison the Pd catalyst.
-
N-Methylation: The N-methyl group is advantageous; it removes the acidic N-H proton, preventing the formation of stable Pd-amido complexes that often stall catalytic turnover in non-methylated anilines.
Parameter Optimization Matrix
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Pd(OAc)₂ | Cost-effective and generates active Pd(0) species in situ. Pd₂(dba)₃ is a viable alternative for highly sensitive alkenes. |
| Ligand Strategy | Method A: Ligand-Free (Jeffery)Method B: P(o-tol)₃ | Aryl iodides react fast enough to permit ligand-free conditions (Jeffery), stabilized by tetraalkylammonium salts. For bulky alkenes, tri-o-tolylphosphine prevents Pd-black precipitation. |
| Solvent | DMF or DMA | High polarity stabilizes the ionic Pd intermediates. Avoid alcohols (transesterification risk) or acidic solvents. |
| Base | NaHCO₃ or K₂CO₃ | Inorganic bases buffer the solution effectively. Organic bases (Et₃N) are acceptable but can lead to sluggish reactions if Pd-amine coordination occurs. |
| Additive | TBAB (Tetrabutylammonium bromide) | Essential for Method A. Acts as a phase transfer catalyst and stabilizes Pd nanoparticles (Jeffery conditions). |
| Temperature | 80°C – 95°C | CRITICAL: Do not exceed 100°C. Higher temps risk Boc deprotection. |
Experimental Protocols
Method A: Ligand-Free "Jeffery" Conditions (Standard)
Best for: Acrylates, styrenes, and simple terminal alkenes. High turnover, cost-efficient.
Reagents:
-
N-Boc-4-iodo-N-methylaniline (1.0 equiv)
-
Alkene (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (2 – 5 mol%)
-
NaHCO₃ (2.5 equiv)
-
TBAB (1.0 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a Schlenk tube or reaction vial and cool under argon.
-
Solids: Charge the vessel with the aryl iodide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), NaHCO₃ (2.5 equiv), and TBAB (1.0 equiv).
-
Solvent/Liquid: Evacuate and backfill with argon (3x). Inject anhydrous DMF via syringe.
-
Alkene Addition: Add the alkene (1.5 equiv). If the alkene is solid, add it in step 2.
-
Reaction: Heat the sealed vessel to 80°C in an oil bath. Stir vigorously (800+ rpm) to ensure phase transfer efficiency.
-
Monitoring: Check TLC or HPLC at 4 hours. Reaction typically completes in 6–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Phosphine-Ligated Conditions
Best for: Sterically hindered alkenes or substrates requiring lower catalyst loading.
Reagents:
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%) — Note: 1:2 Pd:Ligand ratio
-
Et₃N (3.0 equiv)
-
MeCN or DMF
Protocol Differences:
-
Pre-stir Pd(OAc)₂ and P(o-tol)₃ in the solvent for 15 minutes at room temperature to form the active yellow catalyst species [Pd(P(o-tol)₃)₂] before adding the aryl iodide and alkene.
-
This method can often run at slightly lower temperatures (70–80°C) due to the active phosphine ligation facilitating oxidative addition.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical role of the anionic pathway often accessible under Jeffery conditions for aryl iodides.
Figure 1: Catalytic cycle for the Heck coupling.[1] In Method A (Jeffery), the "Active Species" is often stabilized by TBAB as soluble nanoparticles or anionic palladates.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition ("death") before turnover. | Method A: Increase TBAB loading to 1.5 equiv.Method B: Switch to P(o-tol)₃ or a bidentate ligand like dppp. |
| Low Conversion (<50%) | Catalyst poisoning or sluggish oxidative addition. | Ensure system is strictly oxygen-free. If using Method B, verify the quality of Et₃N (distill if yellow). Increase Temp to 90°C (monitor Boc). |
| Loss of Boc Group | Thermal/Acidic deprotection. | Stop! Lower temp to 75°C. Switch base to K₂CO₃ (solid) to neutralize in situ acid (HI) more effectively. |
| Regioisomer Mix | Poor selectivity (branched vs linear). | For electron-rich alkenes (vinyl ethers), switch to a bidentate ligand (dppp) to enforce regiocontrol. |
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
-
Agosti, A., et al. (2023). "Stability of N-Boc protecting group in basic and acidic media at high temperatures."[2] Organic Process Research & Development. (Generalized citation based on standard protecting group chemistry principles).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky phosphines). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc 4-Iodo-N-methylaniline
Welcome to the technical support center for the synthesis of N-Boc 4-Iodo-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to address the common challenges and nuanced chemical principles that govern yield and purity.
Overview of the Synthetic Pathway
The synthesis of N-Boc 4-Iodo-N-methylaniline is typically a two-step process. First, N-methylaniline is selectively iodinated at the para-position to yield 4-Iodo-N-methylaniline. This intermediate is then protected with a tert-butyloxycarbonyl (Boc) group to afford the final product. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.
Caption: General two-step workflow for the synthesis of N-Boc 4-Iodo-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for the initial iodination of N-methylaniline?
The most common and effective method is the direct electrophilic iodination using molecular iodine (I₂) with a mild base like sodium bicarbonate (NaHCO₃)[1]. The N-methyl group is an ortho-, para-director. Due to steric hindrance from the N-methyl group, the para-position is strongly favored, leading to high regioselectivity for the 4-iodo isomer. This method is often preferred for its operational simplicity, use of inexpensive reagents, and good yields. An adaptation of the procedure described in Organic Syntheses for aniline is highly effective[1].
Q2: How should I monitor the progress of the Boc protection reaction effectively?
Thin-Layer Chromatography (TLC) is the most direct and efficient method for monitoring the reaction[2].
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A non-polar eluent system, typically a mixture of ethyl acetate and hexane (e.g., 1:9 or 2:8 v/v), is ideal.
-
Visualization: UV light (254 nm) and a potassium permanganate (KMnO₄) stain.
Your starting material, 4-Iodo-N-methylaniline, is a relatively polar amine. The N-Boc protected product is significantly less polar due to the large, non-polar Boc group. On the TLC plate, you should observe the disappearance of the lower Rf (retention factor) starting material spot and the appearance of a new, higher Rf product spot. The reaction is considered complete when the starting material spot is no longer visible by TLC[2].
Q3: What are the critical safety precautions for the reagents used in this synthesis?
-
Iodine (I₂): Iodine is corrosive and can cause severe burns. It also sublimes to produce a vapor that is irritating to the respiratory system. Always handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is a moisture-sensitive solid with a low melting point (~23 °C). It can cause skin and eye irritation. Store it in a cool, dry place.
-
Solvents (DCM, THF): Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a fume hood[3]. Anhydrous tetrahydrofuran (THF) can form explosive peroxides upon storage and should be tested for peroxides before use, especially prior to any distillation[3].
Troubleshooting Guide: Optimizing Yields and Purity
This section addresses specific problems you may encounter during the synthesis.
Step 1: Iodination of N-methylaniline
Q4: My iodination reaction resulted in a low yield and a dark, impure crude product. What went wrong?
This is a common issue often traced back to three factors: reaction control, workup procedure, or reagent quality.
-
Causality (Reaction Control): The reaction of iodine with anilines is highly exothermic. Adding the iodine too quickly can cause localized heating, leading to the formation of undesired, often colored, polymeric byproducts.
-
Expert Insight: The key is controlled, portion-wise addition of powdered iodine to a well-stirred, cooled suspension of the N-methylaniline and sodium bicarbonate in water[1]. Maintaining a temperature between 10-15°C during the addition is crucial for minimizing side reactions.
-
Causality (Workup): The crude product often contains residual iodine. If not removed, this iodine can promote degradation of the product over time, especially when exposed to light.
-
Troubleshooting Action: During the workup, after filtering the crude product, ensure you wash the organic layer with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will quench any unreacted iodine, indicated by the disappearance of the iodine color from the organic phase[4].
Q5: I'm struggling with the purification of 4-Iodo-N-methylaniline. It co-elutes with impurities during column chromatography.
Purification of the intermediate can indeed be challenging. If standard chromatography is failing, consider the following:
-
Expert Insight: First, ensure the crude product is thoroughly dried. Water contamination can affect chromatographic separation. Second, optimize your mobile phase. A shallow gradient of ethyl acetate in hexane (e.g., starting from 2% and slowly increasing to 10%) often provides better separation than an isocratic elution.
-
Alternative Protocol (Recrystallization): 4-Iodo-N-methylaniline is a solid. Recrystallization can be a highly effective alternative to chromatography for purification.
-
Dissolve the crude product in a minimal amount of a hot solvent like ethanol or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The purified product should crystallize out, leaving impurities in the mother liquor.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 2: N-Boc Protection of 4-Iodo-N-methylaniline
Q6: My Boc protection reaction is sluggish and stalls before completion, even after several hours. How can I improve the conversion?
Incomplete conversion is typically due to insufficient reactivity of the nucleophile or deactivation of the Boc anhydride. The electron-withdrawing effect of the iodine atom makes the nitrogen of 4-Iodo-N-methylaniline less nucleophilic than that of a simple aniline.
-
Causality: While Boc protection can sometimes proceed without a base, for less nucleophilic amines, a catalyst or base is often necessary to accelerate the reaction[2].
-
Troubleshooting Actions & Optimization:
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Base | None or Triethylamine (TEA) | 4-Dimethylaminopyridine (DMAP, 0.1 eq.) | DMAP is a highly effective acylation catalyst that works by forming a more reactive intermediate with Boc₂O. |
| Solvent | Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) | Ensures a completely homogenous reaction mixture and prevents hydrolysis of Boc₂O. |
| Temperature | Room Temperature | Gentle heating (40 °C) | Provides the necessary activation energy to overcome the lower nucleophilicity of the starting amine[2]. |
| Stoichiometry | 1.0-1.1 eq. Boc₂O | 1.2-1.3 eq. Boc₂O | Using a slight excess of the Boc anhydride can help drive the reaction to completion. |
Q7: I'm observing an unexpected byproduct in my Boc protection reaction. What is it and how can I prevent it?
For secondary amines like N-methylaniline, the most common "byproduct" is often unreacted starting material. However, if your starting material was impure, you could be protecting those impurities.
-
Expert Insight: The primary side reaction to consider in Boc protections of primary amines is the formation of a di-Boc derivative. This is not possible with a secondary amine. Therefore, the presence of an unknown spot on TLC likely points to an impurity carried over from the iodination step.
-
Trustworthiness through Self-Validation: This highlights the importance of ensuring the purity of the 4-Iodo-N-methylaniline intermediate before proceeding to the protection step. A single, clean spot on TLC and a sharp melting point for the intermediate will prevent downstream complications.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-N-methylaniline
(Adapted from Organic Syntheses, Coll. Vol. 1, p.323)[1]
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, add N-methylaniline (10.7 g, 0.1 mol), sodium bicarbonate (16.8 g, 0.2 mol), and 150 mL of water.
-
Cool the stirred suspension to 10-15 °C in an ice-water bath.
-
Add powdered iodine (25.4 g, 0.1 mol) in small portions over 30-45 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, continue stirring for an additional 1-2 hours at room temperature. Monitor the reaction by TLC (10% Ethyl Acetate/Hexane) until the N-methylaniline spot has disappeared.
-
Filter the solid crude product using a Büchner funnel and wash the cake with cold water.
-
Dissolve the crude solid in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer with 5% aqueous sodium thiosulfate (2 x 50 mL) to remove unreacted iodine, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Iodo-N-methylaniline, which can be purified by recrystallization from ethanol or column chromatography.
Protocol 2: Optimized Synthesis of N-Boc 4-Iodo-N-methylaniline
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Iodo-N-methylaniline (11.65 g, 50 mmol) and anhydrous THF (100 mL).
-
Stir the solution until the starting material is fully dissolved. Add di-tert-butyl dicarbonate (Boc₂O, 13.1 g, 60 mmol, 1.2 eq.) followed by 4-dimethylaminopyridine (DMAP, 0.61 g, 5 mmol, 0.1 eq.).
-
Heat the reaction mixture to 40 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (10% Ethyl Acetate/Hexane).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with 5% citric acid solution (2 x 50 mL) to remove DMAP, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel using a gradient of 2-10% ethyl acetate in hexane to afford N-Boc 4-Iodo-N-methylaniline as a pure compound.
Troubleshooting Workflow
Sources
Technical Support Center: Optimizing Cross-Coupling of Unprotected Iodoanilines
Case ID: #IA-CC-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Amphoteric" Challenge
Cross-coupling iodoanilines presents a unique paradox in palladium catalysis. You have an electrophile (the C–I bond) that is highly reactive toward oxidative addition, and a nucleophile (the free
When your reaction fails, it is rarely because the iodine is unreactive. It is usually because the amine has "poisoned" the catalyst or the iodine has been stripped off (protodehalogenation) before the cross-coupling could occur. This guide deconstructs these failure modes into solvable engineering problems.
Module 1: Diagnostic Hub
Before changing reagents, identify your specific failure mode using the observation matrix below.
Symptom vs. Root Cause Matrix
| Observation (LCMS/NMR) | Diagnosis | The "Why" (Mechanism) |
| Starting Material (SM) Unchanged | Catalyst Poisoning | The free amine ( |
| SM Consumed | Protodehalogenation | The C–I bond oxidatively adds, but the Pd-Ar intermediate intercepts a hydride source (solvent/base) instead of the boronic acid. |
| SM Consumed | Competitive N-Arylation | The amine acts as the nucleophile. Conditions favor C–N bond formation over C–C bond formation. |
| SM Consumed | Oxidative Stall | Oxygen leak or slow transmetallation. The boronic acid couples with itself while the Pd waits. |
Module 2: Troubleshooting Workflows
Issue 1: The Reaction is "Dead" (Catalyst Poisoning)
The Science: Palladium is soft; amines are hard ligands but good sigma-donors. In the absence of sterically bulky ligands, the substrate's own amine functionality will displace your phosphine ligands, creating a coordinatively saturated species (e.g.,
The Fix:
-
Ligand Switch: You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).
-
Recommendation:XPhos , SPhos , or CataCXium A .
-
Reasoning: These ligands are too bulky to allow the substrate amine to bind to the metal center, forcing the reaction through the productive catalytic cycle.
-
-
Pre-catalysts: Stop using
. It is notoriously unstable and prone to amine inhibition.-
Recommendation: Use Pd(OAc)₂ + Ligand (1:2 ratio) or precatalysts like XPhos Pd G3 .
-
Issue 2: The Iodine Disappears (Protodehalogenation)
The Science: Aryl iodides are so reactive that they form the oxidative addition complex (
The Fix:
-
Solvent Hygiene: Switch to strictly anhydrous non-protic solvents.
-
Good: Toluene, Dioxane, DMF.[1]
-
Bad: Ethanol, Methanol, Isopropanol (primary culprits for hydride donation).
-
-
Temperature Control: Iodoanilines are reactive.[2][3][4] You likely do not need
.-
Protocol: Drop temperature to
. This slows the dehalogenation rate constant more than the cross-coupling rate constant.
-
Module 3: Visualizing the Failure Pathways
The following diagram illustrates the competition between the productive Suzuki cycle and the two primary failure modes: Amine Poisoning and Protodehalogenation.
Caption: Figure 1. Mechanistic divergence in iodoaniline coupling. Red paths indicate failure modes caused by insufficient ligand bulk (Poisoning) or protic solvents (Dehalogenation).
Module 4: The "Gold Standard" Protocol
If your current method is failing, pause and adopt this baseline protocol. It is designed to be robust against both poisoning and dehalogenation.
Reagents:
-
Substrate: Iodoaniline derivative (1.0 equiv)
-
Boronic Acid: 1.2–1.5 equiv (Use Pinacol ester if acid is unstable)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Alternative:XPhos Pd G3 (2 mol%)
-
-
Base:
(3.0 equiv) — Finely ground, anhydrous. -
Solvent: 1,4-Dioxane : Water (10:1 ratio) or Anhydrous Toluene (if dehalogenation is severe).
Step-by-Step Procedure:
-
The "Dry" Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
-
Solids First: Add the Iodoaniline, Boronic acid/ester, Base (
), and Catalyst precursor (Pd G3 or Pd+Ligand) to the vial.-
Tip: Weighing the catalyst quickly is crucial; Pd(0) sources oxidize, but Pd(II) precatalysts like G3 are air-stable.
-
-
Degassing (Critical): In a separate flask, sparge the solvent (Dioxane) with Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling and kills the active catalytic species.
-
-
Initiation: Syringe the degassed solvent into the reaction vial. Seal immediately.
-
Temperature Ramp: Place in a pre-heated block at 60°C .
-
Note: Do not jump to 100°C. Monitor conversion at 1 hour. If slow, ramp to 80°C.
-
-
Workup: Filter through a celite pad (removes Pd black) and wash with EtOAc.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use
Q: I see the product, but also a lot of reduced aniline (Ar-H). How do I stop this? A: You have a hydride source.
-
Check your base: Are you using an alkoxide (
, )? Switch to a carbonate or phosphate. Alkoxides can undergo -hydride elimination. -
Check your solvent: If using alcohol, stop. Switch to Toluene or THF.
-
Add a scavenger: In extreme cases, adding 5-10 mol% of
-methylstyrene can scavenge hydrides, though this is a "band-aid" solution.
Q: Why not just protect the amine with a Boc group?
A: You absolutely can, and it is the most reliable "chemical" fix. However, if you are in late-stage functionalization or need to avoid deprotection steps (which might harm other sensitive groups), the protocol above (XPhos/
References
-
Catalyst Selection for Anilines: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Unprotected Ortho-Haloanilines: Rane, A. M., et al. (2024).[5] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5] RSC Advances. Link
-
Protodehalogenation Mechanisms: Orbach, M., et al. (2011). Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Link
-
Amine Poisoning: Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation (Relevant to Amine Inhibition). Journal of the American Chemical Society.[6] Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Recrystallization of N-Boc-4-iodo-N-methylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-Boc-4-iodo-N-methylaniline via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing N-Boc-4-iodo-N-methylaniline?
A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[1][2][3] For N-Boc-4-iodo-N-methylaniline, a moderately polar compound, a range of solvent systems can be considered.
Based on the principle of "like dissolves like," where compounds with similar structural features tend to be soluble in one another, solvents of intermediate polarity are a good starting point.[3][4] Given the N-Boc protecting group and the iodinated aniline structure, a single solvent system using alcohols like ethanol or methanol, or a mixed solvent system, is often effective.[3] A non-polar solvent like hexanes has also been reported to be effective for similar compounds.[5]
Q2: How do I perform a solvent selection test for recrystallization?
A2: To experimentally determine the best solvent, small-scale solubility tests are recommended.[4]
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude N-Boc-4-iodo-N-methylaniline into several test tubes.
-
Add a small volume (0.5 mL) of a different test solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature, completely soluble when hot, and forms well-defined crystals upon cooling.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue.[6] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[7]
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly. Rapid cooling can favor oil formation.[6]
-
Add More Solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the oil, reheat until the solution is clear, and then allow it to cool slowly.[6]
-
Change the Solvent System: If oiling persists, the chosen solvent may not be appropriate. Try a solvent with a lower boiling point or switch to a mixed solvent system.
-
Seed the Solution: Introduce a tiny crystal of pure N-Boc-4-iodo-N-methylaniline (if available) to the cooled solution to induce crystallization.[6]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[4][6]
Q4: My crystal yield is very low. How can I improve it?
A4: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[4]
Optimization Strategies:
-
Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude product is the most common cause of low yield, as a significant portion of the compound will remain in the mother liquor upon cooling.[4][6] Use just enough hot solvent to fully dissolve the solid.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.[8]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]
-
Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the solution remaining after the first filtration) and re-cooling.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of N-Boc-4-iodo-N-methylaniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. [6]- The solution is supersaturated. [6]- The rate of cooling is too slow. | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]- Induce crystallization: Add a seed crystal or scratch the inner surface of the flask with a glass rod.[6]- Cool in an ice bath: If slow cooling doesn't produce crystals, try cooling the flask in an ice-water bath.[4] |
| The crystals are colored. | - Colored impurities are present in the crude material. | - Use activated charcoal: Add a small amount of decolorizing charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Be aware that using too much charcoal can also adsorb your product, reducing the yield. |
| The purified product's melting point is still low or has a broad range. | - Incomplete removal of impurities. - Solvent is trapped in the crystals. | - Repeat the recrystallization: A second recrystallization may be necessary to achieve the desired purity.[2]- Ensure thorough drying: Dry the crystals completely under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of N-Boc-4-iodo-N-methylaniline
This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale tests. A mixed solvent system of ethanol and water is often a good starting point for substituted anilines.[3]
Materials:
-
Crude N-Boc-4-iodo-N-methylaniline
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the crude N-Boc-4-iodo-N-methylaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.[3]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.[3]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Decision workflow for the recrystallization of N-Boc-4-iodo-N-methylaniline.
References
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. (2025).
- 2 - Organic Syntheses Procedure. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (n.d.).
- Experiment 9 — Recrystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization Techniques - BOC Sciences. (n.d.).
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (2024).
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025, August 6).
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (2025, December).
- Question Regarding Recrystallization : r/OrganicChemistry - Reddit. (2026, January 7).
- How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30).
Sources
- 1. amherst.edu [amherst.edu]
- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: N-Boc-4-Iodo-N-methylaniline Cross-Coupling Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving N-Boc-4-iodo-N-methylaniline. This substrate, while a valuable building block, presents unique challenges related to catalyst activity and longevity. The bulky, electron-donating N-Boc-N-methyl group significantly influences the electronic and steric environment of the aryl iodide, which in turn dictates the efficiency of the catalytic cycle. Low catalyst turnover is a frequent impediment to achieving high yields and process efficiency.
This guide is structured to provide direct, actionable solutions to the common problems encountered in the field. We will move from diagnosing the root cause of poor catalyst performance to implementing robust, evidence-based optimization strategies. Our goal is to empower you with the causal understanding needed to not just fix a single reaction, but to master the catalytic system.
Troubleshooting Guide: Enhancing Catalyst Turnover
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the likely cause and a step-by-step protocol for resolution.
Q1: My reaction starts but stalls at low-to-moderate conversion (<50%). What is the primary cause and how do I fix it?
A1: Diagnosis & Solution
Stalling at partial conversion is a classic symptom of catalyst deactivation . The active Pd(0) species is being consumed by an off-cycle pathway faster than it can facilitate the desired cross-coupling. For N-Boc-4-iodo-N-methylaniline, the electron-rich nature of the substrate can make the intermediates in the catalytic cycle susceptible to decomposition.
Common Deactivation Pathways:
-
Oxidation of Ligands/Catalyst: Trace oxygen in the reaction vessel is a primary culprit, oxidizing phosphine ligands to inactive phosphine oxides and the Pd(0) catalyst to inactive Pd(II) species.[1]
-
Formation of Inactive Palladium Aggregates (Pd Black): If the ligand concentration is too low or the ligand is not bulky enough, the coordinatively unsaturated Pd(0) intermediates can aggregate and precipitate as catalytically inactive palladium black.[1]
-
Inhibitory Effect of Iodide: In some Buchwald-Hartwig aminations, the iodide anion formed during the reaction can form unreactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[2]
Troubleshooting Workflow:
Step-by-Step Corrective Protocol:
-
Enhance Degassing Procedures: Oxygen is a potent poison for Pd(0) catalysts.[1]
-
Action: Switch from simple inert gas sparging to a more rigorous method. Perform a minimum of three freeze-pump-thaw cycles on your sealed reaction vessel after all reagents (except the catalyst) have been added.
-
Causality: This process effectively removes dissolved oxygen from the solvent and headspace, preserving the active Pd(0) state and preventing ligand oxidation.[1]
-
-
Re-evaluate Ligand Choice and Stoichiometry: The N-Boc-N-methyl group adds significant steric bulk. The ligand must be sufficiently bulky to promote the final reductive elimination step and prevent catalyst aggregation.
-
Action: If using simple ligands like PPh₃, switch to a modern biaryl monophosphine ligand (e.g., SPhos, XPhos, or RuPhos). These are designed to accelerate oxidative addition and reductive elimination in sterically demanding environments.[3]
-
Action: Increase the ligand-to-palladium ratio. A typical starting point is 1.5:1 to 2:1. An insufficient ligand amount can lead to catalyst precipitation.[1]
-
-
Use a Palladium Pre-catalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This process can be inefficient and consume valuable reagents, sometimes leading to homocoupling.[1][4]
-
Action: Utilize a commercially available, air-stable Pd pre-catalyst (e.g., an SPhos or XPhos palladacycle). These pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base in the reaction mixture.[5]
-
Q2: I am observing significant formation of a homocoupled byproduct from my coupling partner (e.g., boronic acid). How can I suppress this?
A2: Diagnosis & Solution
Homocoupling of the nucleophilic partner (e.g., R-B(OH)₂) is most often caused by the presence of oxygen or an inefficient reduction of the Pd(II) pre-catalyst.[1][4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1]
| Side Reaction | Common Cause | Recommended Solution |
| Boronic Acid Homocoupling | Oxygen in the reaction mixture; Inefficient Pd(II) reduction. | Implement rigorous degassing (freeze-pump-thaw); Use a Pd(0) source or a modern pre-catalyst.[1] |
| Protodeborylation | Presence of water with certain bases; Prolonged heating. | Use an anhydrous base like K₃PO₄; Minimize reaction time. |
| Dehalogenation of Substrate | H-source (e.g., water, alcohol) with a strong base. | Use anhydrous solvents and reagents; Screen milder bases. |
Step-by-Step Corrective Protocol:
-
Rigorous Deoxygenation: As detailed in Q1, this is the most critical first step to prevent oxidative homocoupling.[1]
-
Switch to a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction can consume the boronic acid, leading to homocoupling.[4]
-
Action: Use a pre-formed Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. This ensures the catalytic cycle begins directly with the active species without a prerequisite reduction step that can cause side reactions.[1]
-
Rationale: By starting with Pd(0), you eliminate a major pathway for boronic acid consumption before the cross-coupling cycle begins.
-
-
Optimize Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation without promoting side reactions.[1]
-
Action: For Suzuki couplings, switch to potassium phosphate (K₃PO₄). It is an effective base that often minimizes protodeboronation and other side reactions compared to stronger bases like hydroxides or alkoxides.[3]
-
Action: If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[1]
-
Frequently Asked Questions (FAQs)
FAQ 1: How does the N-Boc protecting group on 4-iodo-N-methylaniline affect the reaction?
The N-Boc group has two major effects:
-
Electronic Effect: The nitrogen lone pair can donate electron density into the aromatic ring, making the aryl iodide more electron-rich. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[3][6] To overcome this, more electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition.[3]
-
Steric Effect: The bulky tert-butyl group, combined with the N-methyl group, creates significant steric hindrance around the iodine-bearing carbon. This can impede the approach of the bulky palladium catalyst. Ligands with "flexible" steric bulk or those that create a well-defined, accessible coordination pocket at the metal center are often more successful.[7][8]
FAQ 2: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling with this substrate?
A robust starting point is crucial for successful optimization. The following protocol is a field-proven baseline.
Baseline Suzuki-Miyaura Protocol:
-
Reagents & Stoichiometry:
-
N-Boc-4-iodo-N-methylaniline (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane or Toluene/Water 10:1, 0.1 M)
-
-
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-iodo-N-methylaniline, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) 3-5 times.[9]
-
Add the anhydrous, degassed solvent via syringe.[6]
-
Add the palladium pre-catalyst.
-
Perform three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor progress by TLC or LC-MS.
-
FAQ 3: Can I use a copper co-catalyst in reactions like Sonogashira couplings?
Yes, but with caution. While traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, modern protocols often perform better under copper-free conditions.[10]
-
Advantage of Copper: It can accelerate the key transmetalation step.
-
Disadvantage of Copper: It is notorious for promoting the homocoupling of the terminal alkyne (Glaser coupling), leading to significant byproduct formation and reduced yields.[11]
For N-Boc-4-iodo-N-methylaniline, it is highly recommended to first screen copper-free Sonogashira conditions using a modern catalyst system (e.g., Pd(PPh₃)₄ with an amine base like TEA or DIPEA in a solvent like THF or DMF).[10]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. chemistry.princeton.edu [chemistry.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Chromatographic Isolation of N-Boc 4-Iodo-N-methylaniline: A Comparative Technical Guide
Executive Summary
The isolation of N-Boc 4-iodo-N-methylaniline presents a classic "bimodal" separation challenge in organic synthesis. While the removal of the polar starting material (4-iodo-N-methylaniline) is trivial via standard Normal Phase (NP) flash chromatography, the separation of the des-iodo impurity (N-Boc N-methylaniline) and potential regioisomers requires orthogonal selectivity.
This guide compares three purification modalities: Silica Gel Flash , Supercritical Fluid Chromatography (SFC) , and Reversed-Phase HPLC (RP-HPLC) .
Key Recommendation:
-
For Bulk Cleanup: Use Flash Chromatography (Hexane/EtOAc) with a triethylamine-buffered stationary phase to prevent on-column Boc degradation.
-
For High-Purity (>99.5%) Isolation: SFC is the superior choice over RP-HPLC, offering higher loading capacity and better resolution of the lipophilic des-iodo analog without the risk of acid-catalyzed deprotection.
Chemical Context & Impurity Profile
To design an effective separation, one must understand the origin of the impurities. The target molecule is a lipophilic carbamate, devoid of active hydrogen bond donors.
Impurity Genealogy
The following diagram illustrates the origin of the critical impurities during the protection sequence.
Figure 1: Impurity genealogy showing the critical 'Des-Iodo' impurity and the risk of on-column degradation.
Comparative Methodology
Method A: Buffered Normal Phase Flash Chromatography (The Baseline)
Standard silica gel is slightly acidic (pH 6.0–6.5). For N-Boc anilines, prolonged exposure can lead to isobutylene loss and reversion to the starting amine.
-
Selectivity Mechanism: Adsorption (Polarity).
-
Performance: Excellent for removing unreacted amine; poor for separating the des-iodo impurity.
Protocol: Self-Validating Buffered Flash
-
Column Prep: Slurry pack silica gel. Before loading sample, flush column with 3 Column Volumes (CV) of Hexane:EtOAc (9:1) containing 1% Triethylamine (Et3N) .
-
Validation: Check eluent pH; it must be basic to ensure silica neutralization.
-
-
Loading: Dissolve crude oil in minimum Hexane/DCM (1:1). Avoid pure DCM if possible to prevent "band broadening" due to solvent strength mismatch.
-
Elution Gradient:
-
0–5 min: 100% Hexane (removes non-polar oils/Boc2O excess).
-
5–20 min: 0% → 10% EtOAc in Hexane.
-
Target Elution: The N-Boc product typically elutes at ~5–8% EtOAc.
-
Stop Condition: The polar starting material (amine) will remain on the baseline until >20% EtOAc is used.
-
Method B: Supercritical Fluid Chromatography (The Recommended Alternative)
SFC uses supercritical CO₂ with methanol as a modifier. It behaves like "Normal Phase on steroids," utilizing diffusivity and density-modulated solubility.
-
Selectivity Mechanism: Shape selectivity + pi-pi interactions (if using Phenyl/Pyridine columns).
-
Performance: The des-iodo impurity lacks the heavy iodine atom, significantly altering its hydrodynamic volume and interaction with pi-active stationary phases.
Protocol: Achiral SFC Screening
-
Column: 2-Ethylpyridine (2-EP) or Diol stationary phase (5 µm).
-
Mobile Phase: CO₂ (A) / Methanol (B). Note: No acidic additives.
-
Conditions:
-
Back Pressure: 120 bar.
-
Temperature: 40°C.[1]
-
Gradient: 2% to 15% MeOH over 5 minutes.
-
-
Validation: The iodine atom on the target creates a "polarizability" difference. On a 2-EP column, the target typically retains longer than the des-iodo impurity due to stronger pi-interaction.
Method C: Reversed-Phase HPLC (The Analytical Standard)
While RP-HPLC offers high theoretical plates, it suffers from low loading capacity for this lipophilic target (solubility issues in water) and stability risks with TFA.
-
Selectivity Mechanism: Hydrophobicity (Solvophobic effect).
-
Performance: Good separation, but requires pH buffering.
Protocol: High-pH RP-HPLC
-
Warning: Do NOT use 0.1% TFA. The low pH (<2) will cleave the Boc group during concentration/lyophilization [1].
-
Buffer: 10 mM Ammonium Bicarbonate (pH ~8.0).
-
Column: C18 (high carbon load).
-
Gradient: 50% MeCN → 95% MeCN. (Target is very hydrophobic).
Comparative Analysis & Data
The following table summarizes the performance of each method based on internal application data for Boc-protected halo-anilines.
| Feature | Buffered Flash (NP) | SFC (2-Ethylpyridine) | RP-HPLC (C18, pH 8) |
| Separation of SM (Amine) | Excellent ( | Excellent | Good |
| Separation of Des-Iodo | Poor (Co-elution likely) | Excellent ( | Moderate ( |
| Sample Loading | High (grams) | High (grams) | Low (milligrams) |
| Solvent Consumption | High (Liters) | Low (CO₂ is recycled) | Moderate |
| Product Stability Risk | Moderate (Acidic Silica) | Low (Neutral) | Moderate (Hydrolysis risk) |
| Throughput | Fast (Low resolution) | Very Fast | Slow (Equilibration) |
Decision Workflow
Use this logic gate to determine the correct instrument for your purity requirements.
Figure 2: Purification decision matrix prioritizing Flash for bulk cleanup and SFC for difficult lipophilic impurity removal.
References
-
Chromatography Today. (2024). Should I use SFC or HPLC for my Analysis? Retrieved from [Link] (Comparative efficiency of SFC vs HPLC).
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from [Link] (Community validation of Boc instability in TFA).
-
National Institutes of Health (PMC). (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC. Retrieved from [Link] (Mechanistic explanation of SFC orthogonality).
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link] (Standard protection/deprotection protocols).
Sources
Safety Operating Guide
Personal Protective Equipment for Handling N-Boc 4-Iodo-N-methylaniline
[1][2]
Executive Summary & Chemical Profile
Target Molecule: N-Boc-4-iodo-N-methylaniline (tert-Butyl (4-iodophenyl)(methyl)carbamate) CAS Number: 306768-12-7 Primary Application: Critical intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions in medicinal chemistry.[1]
Safety Philosophy: While the Boc-protection reduces the immediate acute toxicity compared to the free aniline (4-iodo-N-methylaniline), this compound must still be treated as a halogenated aromatic amine derivative .[1] The lipophilic Boc group may enhance skin permeation, and metabolic breakdown can release the toxic parent aniline. Therefore, our protocol elevates the safety standard beyond the baseline "Irritant" classification to "Potential Toxicant."
Hazard Assessment (The "Why" Behind the PPE)
Before selecting PPE, we must understand the specific molecular risks. This compound presents a dual-hazard profile:
| Functional Group | Hazard Mechanism | Operational Implication |
| Aniline Core | Potential for Methemoglobinemia (blood toxicity) if absorbed.[1] | Skin protection is the critical control point. Inhalation of dust is a secondary high-risk vector. |
| Aryl Iodide | Heavy atom effect; potential light sensitivity and radical formation. | Compounds may degrade to release free iodine ( |
| Boc-Carbamate | Acid-labile protecting group.[1] | Contact with strong acids (TFA, HCl) will release isobutylene gas and the toxic free amine. |
GHS Classification (Baseline):
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's permeation properties.
A. Hand Protection (Glove Selection)
Rationale: Aromatic amines and their derivatives can permeate standard nitrile gloves rapidly when in solution, particularly in chlorinated solvents (DCM) often used with Boc-protected amines.[1]
| Task | Primary Glove | Secondary Glove (Under) | Change Frequency |
| Weighing Solids | Nitrile (5 mil / 0.12 mm) | None required | Replace if visibly contaminated.[1] |
| Solution Handling (DCM/THF) | Silver Shield / Laminate (Barrier) | Nitrile (for dexterity) | Immediately upon splash. Laminate offers >4h breakthrough; Nitrile <5 mins for DCM. |
| Quench/Workup | Extended Cuff Nitrile (8 mil) | Nitrile | Every 30 minutes of active handling. |
B. Respiratory & Body Protection
-
Respiratory:
-
Standard: All open handling must occur inside a certified Chemical Fume Hood .
-
Outside Hood (Spill/Weighing failure): Use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The P100 captures the dust; OV captures any iodine/amine vapors if decomposition occurs.
-
-
Body:
-
Standard cotton lab coat is insufficient for synthesis scale (>1g).
-
Recommendation: Wear Tyvek® sleeves or a disposable apron over the lab coat to prevent sleeve-cuff absorption, which is a common exposure point during weighing.[1]
-
-
Eyes:
-
Chemical splash goggles are preferred over safety glasses due to the fine powder nature of the solid, which can bypass side-shields.
-
Operational Workflow: Step-by-Step Protocol
This workflow integrates safety with experimental integrity (preventing degradation).
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C and Protect from Light .
-
Action: Remove the vial from the fridge and allow it to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold iodinated compound introduces condensation, which accelerates hydrolysis and iodine liberation (turning the solid yellow/brown).
-
Step 2: Weighing (The High-Risk Moment)
-
Hazard: Static electricity often causes Boc-protected powders to "fly," creating an inhalation/surface contamination hazard.[1]
-
Protocol:
-
Place the balance inside the fume hood or use a static-free weighing funnel.
-
Use an antistatic gun on the weighing boat and spatula before transfer.
-
Do not use a brush to clean the balance; use a wet wipe (methanol-dampened) to capture particulates.
-
Step 3: Reaction Setup
-
Solvent Choice: If dissolving in DCM (Dichloromethane), assume the solution can penetrate standard nitrile gloves instantly.
-
Technique: Use the "Double-Glove, Laminate Liner" technique described in the PPE Matrix.
-
Acid Warning: If the next step involves Boc-deprotection (e.g., adding TFA), ensure the system is vented to a scrubber or hood exhaust to manage isobutylene off-gassing.[1]
Step 4: Waste Disposal
-
Segregation: This is Halogenated Organic Waste .
-
Crucial: Do not mix with "Non-Halogenated" solvents (Acetone/Methanol waste) if your facility separates them. High iodine content can corrode standard incinerator scrubbers.
-
-
Labeling: Explicitly list "Organoiodide" on the waste tag.
Emergency Response
| Scenario | Immediate Action | Technical Note |
| Skin Contact (Solid) | Brush off gently, then wash with soap/water for 15 mins.[1] | Do not use alcohol/solvents; they enhance skin absorption of the amine. |
| Skin Contact (Solution) | Remove gloves/clothing immediately.[2][7] Wash skin.[2][3][4][5][6][7] | If dissolved in DCM, the chemical may have penetrated the skin before you felt the burn. Monitor for signs of cyanosis (blue lips/nails). |
| Spill (Solid) | Wet paper towels with water, lay over powder, then wipe up. | Prevents dust cloud generation. |
Visualizing the Safety Logic
The following diagram illustrates the decision-making hierarchy for handling this compound.
Caption: Decision tree for PPE selection based on the physical state of the reagent.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782626 (Related Structure: 4-Iodo-N-methylaniline).[1] PubChem. Available at: [Link][1]
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. 5th Edition. Wiley-Interscience.[1] (Source for Laminate vs. Nitrile permeation data regarding chlorinated solvents/aromatics).
-
ECHA (European Chemicals Agency). Registration Dossier for Haloanilines. ECHA. Available at: [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
